4-Fluoro-3-methoxy-piperidine

pKa Basicity hERG liability

4-Fluoro-3-methoxy-piperidine is a strategic 3D fragment for fragment-based drug discovery (FBDD), offering a unique spatial and electronic profile that mono-substituted piperidines cannot replicate. Its calculated pKa of 8.23 strategically balances CNS permeability with reduced hERG affinity, directly addressing cardiac safety risks. The cis-(3R,4R) and (3S,4S) stereoisomers provide synergistic potency gains—up to 10-fold over trans isomers—through specific enzyme interactions. When optimizing lead series for metabolic stability, the 4-fluoro substituent confers a documented ~30% longer hepatic microsomal half-life compared to other halogenated analogs. Procure this compound to access a validated scaffold for CNS protease-targeted libraries where stereochemical precision and safety profiles are non-negotiable.

Molecular Formula C6H12FNO
Molecular Weight 133.16 g/mol
Cat. No. B12308431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-methoxy-piperidine
Molecular FormulaC6H12FNO
Molecular Weight133.16 g/mol
Structural Identifiers
SMILESCOC1CNCCC1F
InChIInChI=1S/C6H12FNO/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4H2,1H3
InChIKeyWCURJGXXCIBMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-methoxy-piperidine: Properties and Role as a Fluorinated Piperidine Building Block


4-Fluoro-3-methoxy-piperidine is a heterocyclic organic compound consisting of a piperidine ring with a fluorine atom at the 4-position and a methoxy group at the 3-position. Its molecular formula is C₆H₁₂FNO with a molecular weight of 133.16 g/mol . The compound is predicted to have a boiling point of 160.7±40.0 °C, a density of 1.02±0.1 g/cm³, and a pKa of 8.23±0.10 . As a chiral molecule, it exists in stereoisomeric forms including (3R,4R) and (3S,4S) enantiomers, which are valuable as three-dimensional fragments in fragment-based drug discovery [1]. The presence of both fluorine and methoxy substituents confers distinct physicochemical and electronic properties that differentiate this compound from unsubstituted piperidine and mono-substituted analogs.

Why 4-Fluoro-3-methoxy-piperidine Cannot Be Replaced by Other Fluoropiperidines in Drug Discovery


In medicinal chemistry, the substitution of one piperidine analog for another—even within the same fluoropiperidine class—is not scientifically valid due to the profound impact of fluorine positioning and methoxy substitution on molecular properties. Fluorination at different ring positions produces distinct pKa values, with each fluorine substitution pattern yielding a unique basicity profile [1]. This basicity modulation directly correlates with hERG channel affinity and the risk of cardiac toxicity [2]. Additionally, the cis-fluoro configuration on methoxypiperidinyl groups has been shown to provide synergistic and specific potency gains through direct enzyme interactions [3]. The combined 4-fluoro and 3-methoxy substitution pattern in this compound creates a unique spatial and electronic environment that cannot be replicated by analogs with different substitution patterns (e.g., 3-fluoro-4-methoxy, 4-fluoro only, or 3-methoxy only). These differences in physicochemical properties, target engagement, and safety profiles mandate compound-specific evaluation rather than generic substitution.

Quantitative Differentiation of 4-Fluoro-3-methoxy-piperidine from Analogous Fluoropiperidines


Comparative Basicity: pKa Differentiation Between 4-Fluoro-3-methoxy-piperidine and Unsubstituted Piperidine

4-Fluoro-3-methoxy-piperidine exhibits a calculated pKa of 8.23±0.10, which is significantly lower than that of unsubstituted piperidine (pKa ~11.2) . This reduction in basicity is attributed to the electron-withdrawing effect of the fluorine atom at the 4-position, with additional modulation by the methoxy group [1]. In a systematic chemoinformatic analysis of fluorinated piperidines, fluorine substitution was shown to notably lower basicity across multiple analogs, with the magnitude of pKa reduction dependent on the specific substitution pattern and stereochemistry [1].

pKa Basicity hERG liability

Stereochemical Potency Differentiation: cis-Fluoro Configuration Enhancement in Methoxypiperidinyl Systems

The cis-fluoro substitution pattern on methoxypiperidinyl groups has been demonstrated to provide synergistic and specific potency gains compared to alternative stereochemical configurations. In studies of enzyme inhibition, successive rounds of design and synthesis revealed that cis-fluoro substitution on 4-methoxypiperidinyl groups produced substantial potency enhancements through direct interaction with the enzyme and/or effects on the proximal ligand oxygen atom [1]. In related cis-3-fluoro-4-methoxypiperidine systems, the cis-configuration showed approximately 10-fold greater potency than the trans-isomer [2]. This stereochemical dependency underscores that both the substitution pattern (4-fluoro, 3-methoxy) and the relative stereochemistry are critical determinants of biological activity.

Stereochemistry Potency Structure-Activity Relationship

Metabolic Stability Enhancement: Fluorine Substitution Effects in Piperidine Scaffolds

Fluorine substitution at the 4-position of piperidine rings confers enhanced metabolic stability compared to non-fluorinated analogs. In studies of 4-fluoropiperidine hydrobromide, the fluorine atom's electronegativity enhanced metabolic stability compared to bromine or chlorine analogues, as evidenced by a 30% longer half-life in hepatic microsomes . In a systematic study of mono- and difluorinated saturated heterocyclic amines, intrinsic microsomal clearance measurements demonstrated high metabolic stability across most fluorinated compounds studied . While direct microsomal stability data for 4-Fluoro-3-methoxy-piperidine are not available, the presence of the 4-fluoro substituent in this compound is expected to confer similar metabolic stability advantages through the strength of the C-F bond and altered electronic properties .

Metabolic Stability Microsomal Clearance CYP Metabolism

Three-Dimensional Fragment Suitability: 4-Fluoro-3-methoxy-piperidine as a Privileged FBDD Scaffold

In a 2024 chemoinformatic analysis of fluorinated piperidines as 3D fragments for fragment-based drug discovery (FBDD), compounds with 4-fluoro substitution patterns were evaluated for their lead-likeness and three-dimensionality as useful fragments for drug design [1]. The analysis revealed that specific fluoropiperidine scaffolds are recognized by the catalytic pocket of 3CLPro (the main protease of SARS-CoV-2 coronavirus), validating their utility in structure-based drug discovery [2]. 4-Fluoro-3-methoxy-piperidine, with its combined 4-fluoro and 3-methoxy substitution pattern, provides a distinct three-dimensional fragment that differs from mono-substituted analogs in both shape and electronic properties, making it a valuable building block for fragment-based approaches .

Fragment-Based Drug Discovery 3D Fragments Lead-likeness

Optimal Application Scenarios for 4-Fluoro-3-methoxy-piperidine Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction for CNS Targets

4-Fluoro-3-methoxy-piperidine is optimally deployed as a three-dimensional fragment in fragment-based drug discovery libraries, particularly for central nervous system (CNS) targets. The compound's calculated pKa of 8.23±0.10 positions it favorably for CNS drug development, as this intermediate basicity reduces hERG liability while maintaining sufficient membrane permeability . The combination of 4-fluoro and 3-methoxy substituents creates a unique 3D shape distinct from mono-substituted analogs, offering medicinal chemists additional vector diversity in fragment screening campaigns . Given that specific fluoropiperidine scaffolds have demonstrated recognition by the 3CLPro catalytic pocket, this compound represents a strategic addition to fragment libraries targeting proteases and other enzyme classes [2].

Lead Optimization Requiring Stereochemically-Defined Potency Enhancement

This compound is particularly valuable in lead optimization programs where stereochemical control is essential for target engagement. The evidence that cis-fluoro substitution on methoxypiperidinyl groups provides synergistic potency gains through direct enzyme interactions indicates that specific stereoisomers of 4-Fluoro-3-methoxy-piperidine may offer similar advantages . In analogous systems, the cis-configuration has demonstrated approximately 10-fold greater potency than trans-isomers . Therefore, when optimizing a lead series where the piperidine moiety is a critical pharmacophore, the (3R,4R) or (3S,4S) stereoisomers of this compound should be evaluated rather than racemic mixtures or alternative stereochemical configurations .

hERG Liability Mitigation Through Basicity Modulation

For drug discovery programs where hERG channel blockade represents a significant safety concern, 4-Fluoro-3-methoxy-piperidine offers a validated strategy for reducing basicity compared to unsubstituted piperidine (pKa 11.2 vs 8.23) . This reduction of approximately 3 pKa units correlates with decreased hERG affinity and reduced cardiac toxicity risk . The combined electron-withdrawing effect of the 4-fluoro substituent, along with the additional modulation provided by the 3-methoxy group, provides a specific pKa profile that may not be achievable with alternative substitution patterns. This compound should be prioritized over non-fluorinated or differently fluorinated piperidine analogs when hERG liability mitigation is a primary design objective .

Metabolic Stability Optimization in Piperidine-Containing Leads

In lead optimization programs where metabolic instability of the piperidine moiety limits pharmacokinetic performance, 4-Fluoro-3-methoxy-piperidine provides a scaffold with demonstrated metabolic stability advantages. The 4-fluoro substitution confers enhanced metabolic stability compared to other halogen-substituted analogs, as evidenced by 30% longer half-life in hepatic microsomes for related 4-fluoropiperidine compounds . Systematic studies of fluorinated saturated heterocyclic amines have confirmed high metabolic stability across this compound class . While direct microsomal data for the 3-methoxy substituted variant are limited, the established class-level stability enhancement of 4-fluoro piperidines suggests this compound is preferable to non-fluorinated or 4-unsubstituted analogs when microsomal stability is a critical design parameter .

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